REACTION_CXSMILES
|
[OH-].[Na+].C([C:5]([C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=1)([CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)[C:6]([O-:8])=[O:7])C.O.Cl>CO>[Br:20][C:17]1[CH:16]=[CH:15][C:14]([CH:5]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[C:6]([OH:8])=[O:7])=[CH:19][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C1CCCC1)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
655 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C(C(=O)O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |